2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride

Description

Classification:

- Chemical Family : Halogenated benzotrifluorides (organofluorine compounds).

- Subclasses : Chlorofluorocarbons, aryl trifluoromethyl ethers.

- Regulatory Status : Classified as a non-natural synthetic compound, primarily used in research settings.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₃Cl₂F₅O | |

| Molecular Weight | 281.01 g/mol | |

| CAS Number | 1807036-42-5 | |

| IUPAC Name | 1,3-Dichloro-5-(difluoromethoxy)-2-(trifluoromethyl)benzene |

Historical Context and Research Significance

The compound was first synthesized in the early 21st century as part of efforts to develop fluorinated intermediates for agrochemicals. Its structure combines elements of benzotrifluoride derivatives, which are known for their metabolic stability and lipophilicity, with chlorinated and difluoromethoxy groups to modulate reactivity.

Research Applications:

- Agrochemical Development : Analogous compounds, such as 2,6-dichloro-4-trifluoromethylaniline, are precursors to insecticides like fipronil. This compound’s trifluoromethyl and chloro groups enhance binding to biological targets.

- Pharmaceutical Intermediates : The difluoromethoxy group improves bioavailability in drug candidates, as seen in studies on fluorinated catechols.

- Materials Science : Its electronic properties are explored in liquid crystal and polymer research.

Key Advancements :

- Synthetic Methods : Optimized pathways using chlorination and nucleophilic substitution reactions (e.g., introducing difluoromethoxy groups via OCF₂H reagents).

- Catalytic Studies : Palladium-mediated coupling reactions to construct biaryl structures.

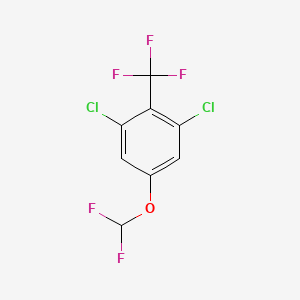

Structural Overview and Key Functional Groups

The molecule features a benzene ring with three distinct substituents:

- Trifluoromethyl (-CF₃) : Electron-withdrawing group at the 2-position, enhancing electrophilic substitution resistance.

- Chloro (-Cl) : Atoms at the 2- and 6-positions, contributing to steric hindrance and directing further substitutions.

- Difluoromethoxy (-OCF₂H) : At the 4-position, this group balances lipophilicity and metabolic stability.

Table 2: Functional Group Analysis

| Position | Group | Electronic Effect | Role in Reactivity |

|---|---|---|---|

| 2 | -CF₃ | Strongly electron-withdrawing | Stabilizes intermediates |

| 2, 6 | -Cl | Moderately electron-withdrawing | Directs electrophilic attack |

| 4 | -OCF₂H | Electron-withdrawing (inductive) | Enhances solubility |

Spatial Arrangement :

Properties

IUPAC Name |

1,3-dichloro-5-(difluoromethoxy)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F5O/c9-4-1-3(16-7(11)12)2-5(10)6(4)8(13,14)15/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVABRQECUUKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride involves several steps, typically starting with the chlorination of a suitable benzene derivative. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentach

Biological Activity

2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride is an organic compound characterized by its unique molecular structure, which includes two chlorine atoms, a difluoromethoxy group, and a trifluoromethyl group attached to a benzene ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including interactions with various biological targets such as enzymes and receptors.

- Molecular Formula : C8H3Cl2F5O

- Molecular Weight : 295.01 g/mol

- Structure : The presence of halogen substituents (chlorine and fluorine) significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can modulate enzyme activity through competitive inhibition, where it binds to the active site of enzymes, preventing substrate interaction.

- Receptor Interaction : It may act as a ligand for specific receptors, altering signaling pathways within cells. The difluoromethoxy group enhances lipophilicity, facilitating membrane penetration and receptor binding.

Biological Activity Data

Recent studies have reported various biological activities attributed to this compound:

Case Studies

-

Antimicrobial Studies :

A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. -

Cytotoxicity in Cancer Research :

In vitro experiments demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential for cancer therapy. -

Pharmacokinetics Analysis :

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models. The compound showed favorable bioavailability and tissue distribution patterns, particularly accumulating in adipose tissues.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2,4-Dichloro-6-methoxybenzotrifluoride | Lacks fluorine substituents | Reduced enzyme binding affinity |

| 2,6-Dichloro-4-(trifluoromethoxy)benzotrifluoride | Contains trifluoromethoxy instead | Enhanced lipophilicity |

| 2,6-Dichlorobenzyl alcohol | Lacks difluoromethoxy group | Different metabolic stability |

Comparison with Similar Compounds

Pyridalyl (2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether)

- Molecular Weight : 491.12 vs. ~300 (estimated for target compound).

- Key Differences : Pyridalyl contains a pyridyloxy propyl ether and dichloroallyloxy group, increasing structural complexity.

- Applications : Registered as a pesticide under the Stockholm Convention due to its environmental persistence .

- Physico-chemical Properties : Higher molecular weight likely reduces volatility compared to the target compound.

2,6-Dichloro-4-(trifluoromethyl)benzamide (CAS 157021-70-0)

- Molecular Formula: C₈H₄Cl₂F₃NO vs. C₈H₃Cl₂F₅O (target compound).

- Key Differences : Substitution of difluoromethoxy with a benzamide group.

- Properties : Higher melting point (166°C) due to hydrogen bonding in amides. Used in agrochemicals with 97–98% purity .

- Reactivity : Amide groups enhance polarity, reducing lipid solubility compared to the target compound’s ether group.

2,6-Dichloro-4-(trifluoromethyl)aniline (CAS 86398-94-9)

- Molecular Weight : 258.5 vs. ~300 (estimated).

- Key Differences: Aniline’s amino group (-NH₂) is electron-donating, contrasting with the electron-withdrawing difluoromethoxy group.

- Applications : Intermediate in synthesis; lower melting point (58–60°C) due to weaker intermolecular forces .

- Reactivity: Amino group facilitates electrophilic substitution, whereas the target compound’s ether group may favor nucleophilic reactions.

2,6-Dichloro-4-trifluoromethyl-benzaldehyde (CAS 118754-52-2)

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1)

2,6-Dichloro-4-(difluoromethoxy)benzyl Alcohol (CAS 1806276-05-0)

- Key Differences : Benzyl alcohol (-CH₂OH) replaces benzotrifluoride.

- Properties : Hydroxyl group increases polarity and hydrogen bonding, reducing lipophilicity compared to the trifluoromethyl group in the target compound .

Comparative Data Table

Research Findings and Implications

- Electron Effects : The trifluoromethyl (-CF₃) and difluoromethoxy (-OCHF₂) groups in the target compound enhance electron-withdrawing properties, stabilizing the aromatic ring against electrophilic attack but reducing solubility in polar solvents.

- Lipophilicity : The benzotrifluoride moiety increases lipid solubility, making the compound suitable for membrane penetration in agrochemical applications.

- Synthetic Utility : Structural analogs like 2,6-Dichloro-4-trifluoromethyl-benzaldehyde highlight the role of reactive groups (e.g., aldehydes) in constructing complex molecules .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride, and how can reaction conditions be optimized for laboratory-scale synthesis?

- Answer : A plausible synthesis route involves sequential chlorination and fluorination of a benzotrifluoride precursor. For example, ammoniation/ring chlorination methods used for related compounds (e.g., 4-amino-3,5-dichlorobenzotrifluoride) can be adapted . Optimization should focus on temperature control (e.g., 80–120°C for chlorination) and catalyst selection (e.g., Lewis acids like FeCl₃). Purity can be monitored via HPLC or GC-MS, referencing spectral libraries such as those in ChemIDplus or EPA DSSTox .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Answer : Combine NMR (¹H/¹³C/¹⁹F), FTIR, and high-resolution mass spectrometry (HRMS). For crystallographic confirmation, single-crystal X-ray diffraction (as in ) is ideal. Cross-validate with computational methods (e.g., DFT for NMR chemical shift predictions) to resolve ambiguities in fluorine environments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact due to potential halogenated compound toxicity. Waste must be segregated and disposed via certified biohazard services, as outlined for structurally similar sulfonyl chlorides .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy and trifluoromethyl groups influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Answer : The electron-withdrawing trifluoromethyl and difluoromethoxy groups activate the benzene ring toward NAS at specific positions. Computational studies (e.g., Fukui indices) can predict regioselectivity. Experimental validation via competitive reactions with amines or thiols under controlled pH (e.g., 7–10) is recommended .

Q. What strategies can resolve contradictions in purity assessments between chromatographic (HPLC) and spectroscopic (NMR) data?

- Answer : Discrepancies may arise from co-eluting impurities in HPLC or solvent residues in NMR. Use orthogonal methods:

- HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA).

- NMR : Employ deuterated solvents and 2D techniques (COSY, HSQC) to isolate signals.

Cross-reference with databases like NIST Chemistry WebBook for expected peaks .

Q. How can the environmental persistence of this compound be modeled, and what degradation pathways are plausible?

- Answer : Use computational tools (e.g., EPI Suite) to estimate biodegradation half-lives. Experimentally, investigate hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis exposure). Monitor degradation via LC-MS/MS, focusing on intermediates like dechlorinated or hydroxylated derivatives .

Q. What methodologies are effective for studying surface adsorption of this compound in environmental matrices?

- Answer : Apply microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to analyze adsorption on silica or organic surfaces. Isotherm models (Langmuir/Freundlich) can quantify binding affinity. Pre-condition surfaces with humidity controls to mimic real-world conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.